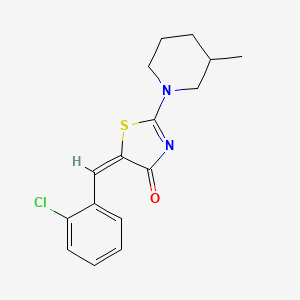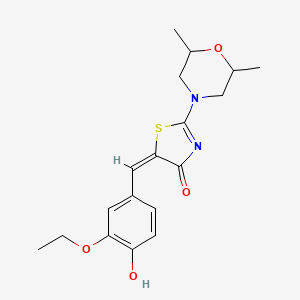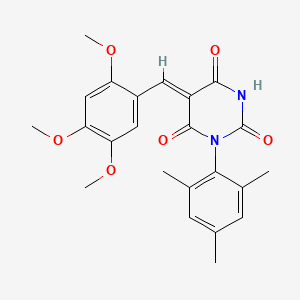
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it an attractive target for drug design and development.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for memory and learning. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function in animal models. It has also been shown to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its unique chemical structure, which makes it an attractive target for drug design and development. It also exhibits a wide range of pharmacological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several potential future directions for the study of 5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another area of interest is the investigation of the underlying mechanisms of its pharmacological effects. Additionally, the use of this compound in combination with other drugs for synergistic effects is another potential future direction. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of 5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-chlorobenzaldehyde, 3-methylpiperidine, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product.
Scientific Research Applications
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-5-4-8-19(10-11)16-18-15(20)14(21-16)9-12-6-2-3-7-13(12)17/h2-3,6-7,9,11H,4-5,8,10H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMPCECSMQECAK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)
![5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909805.png)

![5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909816.png)

![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)
![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)

![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)
![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909902.png)